Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate (EHPTQ) is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPTQ belongs to the quinoline family and has a trifluoromethyl group, which makes it a unique and promising compound for research.
Wirkmechanismus
The mechanism of action of Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate is not fully understood, but it is believed to act as an electron donor due to the presence of the hydroxyl and amino groups. This property makes it a potential candidate for use in organic electronics and as a catalyst in various chemical reactions.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. However, further research is needed to fully understand its biochemical and physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has several advantages for use in lab experiments, including its stability and ease of synthesis. However, it also has some limitations, including its low solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate. One potential area of study is its use as a fluorescent probe for the detection of metal ions. Additionally, further research is needed to fully understand its potential applications in the treatment of various diseases and its mechanism of action. Finally, this compound could be studied for its potential use in organic electronics and as a catalyst in various chemical reactions.
Synthesemethoden
Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate can be synthesized via several methods, including the condensation reaction of 3-hydroxyacetophenone and 2-cyano-4-trifluoromethylquinoline. The reaction is carried out in the presence of an acid catalyst and an ethyl ester derivative. The resulting compound is then purified and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(3-hydroxyphenyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit antioxidant activity, making it a potential candidate for use in the food industry. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Eigenschaften
Molekularformel |
C19H15F3N2O3 |
---|---|
Molekulargewicht |
376.3 g/mol |
IUPAC-Name |
ethyl 4-(3-hydroxyanilino)-8-(trifluoromethyl)quinoline-3-carboxylate |
InChI |
InChI=1S/C19H15F3N2O3/c1-2-27-18(26)14-10-23-17-13(7-4-8-15(17)19(20,21)22)16(14)24-11-5-3-6-12(25)9-11/h3-10,25H,2H2,1H3,(H,23,24) |
InChI-Schlüssel |
LZDINSYYLMXXHP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)O)C=CC=C2C(F)(F)F |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)O)C=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.